(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-nitro-1H-benzimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-3-5-1-6(11(13)14)2-7-8(5)10-4-9-7/h1-2,4,12H,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHLMBIYDMKWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CO)N=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of 6 Nitro 1h Benzo D Imidazol 4 Yl Methanol
Functionalization Reactions of the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol is a prime site for functionalization. Standard organic transformations can be employed to convert this moiety into a variety of other functional groups, thereby altering the molecule's properties.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to the corresponding aldehyde, 6-nitro-1H-benzo[d]imidazole-4-carbaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would facilitate the oxidation to the carboxylic acid, 6-nitro-1H-benzo[d]imidazole-4-carboxylic acid. The choice of oxidant is crucial to prevent over-oxidation and potential side reactions on the electron-rich benzimidazole (B57391) ring, which is somewhat deactivated by the nitro group.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or promoted by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (6-nitro-1H-benzo[d]imidazol-4-yl)methyl acetate (B1210297). These ester derivatives can serve as prodrugs or be used to introduce specific functionalities.
Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce 4-(methoxymethyl)-6-nitro-1H-benzo[d]imidazole. This modification can enhance the lipophilicity of the parent compound.
Substitutions and Modifications on the Nitrobenzimidazole Core
The nitrobenzimidazole core offers several avenues for modification, primarily at the imidazole (B134444) nitrogen atoms and through transformation of the nitro group.
N-Alkylation and N-Acylation Reactions
The imidazole moiety of the benzimidazole ring contains a secondary amine (N-H) that can be subjected to alkylation and acylation reactions. nih.gov
N-Alkylation: The nitrogen atom of the imidazole ring can be alkylated using various alkylating agents such as alkyl halides or sulfates. nih.gov The reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydride, to deprotonate the imidazole nitrogen, making it more nucleophilic. nih.gov Due to the presence of two nitrogen atoms in the imidazole ring, a mixture of N1 and N3 isomers can be formed. The regioselectivity of the alkylation is influenced by the steric and electronic effects of the substituents on the benzimidazole ring and the nature of the alkylating agent and reaction conditions. nih.gov For this compound, the presence of the hydroxymethyl group at the 4-position and the nitro group at the 6-position will influence the electron density and accessibility of the nitrogen atoms, thereby affecting the regiochemical outcome of the alkylation.
N-Acylation: Acylation of the imidazole nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base. rsc.org This reaction introduces an acyl group onto the imidazole ring, which can serve as a protective group or modulate the electronic properties of the benzimidazole system. Similar to alkylation, the regioselectivity of acylation needs to be considered.
Regiospecific Reduction of Nitro Groups in Dinitrobenzimidazoles
While this compound contains a single nitro group, the principles of regiospecific reduction of dinitrobenzimidazoles can be applied to understand the reduction of this mono-nitro derivative. The reduction of the nitro group to an amino group is a common and important transformation, as the resulting amino-benzimidazoles are valuable intermediates for further derivatization.
Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. nih.gov Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (B78146) (Na2S2O4) can also be employed. mdpi.com The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting other functional groups in the molecule, such as the hydroxymethyl group. The resulting (6-amino-1H-benzo[d]imidazol-4-yl)methanol can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, or acylation of the newly formed amino group.
Synthesis of Advanced this compound Conjugates and Hybrid Systems
The functional groups on this compound make it an excellent building block for the synthesis of more complex molecular architectures, including conjugates and hybrid molecules. nih.gov These advanced systems are often designed to combine the properties of the benzimidazole core with those of other pharmacophores or functional moieties. acs.orgnih.gov
The hydroxymethyl group, after conversion to a carboxylic acid or an aldehyde, can be used as a handle for conjugation. For example, the carboxylic acid derivative can be coupled with amines or alcohols of other molecules (e.g., peptides, sugars, or other heterocyclic systems) using standard peptide coupling reagents to form amide or ester linkages. mdpi.com
The amino derivative, obtained from the reduction of the nitro group, is also a key intermediate for creating hybrid molecules. It can be acylated with various carboxylic acids or reacted with isocyanates or isothiocyanates to form ureas and thioureas, respectively. Furthermore, the amino group can be used in condensation reactions to form Schiff bases or to construct new heterocyclic rings fused to the benzimidazole core. The synthesis of such conjugates and hybrid systems is a common strategy in medicinal chemistry to develop new therapeutic agents with improved efficacy and selectivity. nih.gov
Advanced Spectroscopic and Structural Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For "(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol," both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms.
In ¹H NMR spectroscopy, the chemical shifts (δ) of protons provide insight into their electronic environment. The aromatic protons on the benzimidazole (B57391) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro group (-NO₂) significantly influences these shifts, generally causing adjacent protons to resonate at a lower field. The protons of the hydroxymethyl (-CH₂OH) group would produce a characteristic signal, with the methylene (B1212753) protons appearing as a singlet or doublet, and the hydroxyl proton signal being a broad singlet that can be exchangeable with D₂O.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic benzimidazole ring would resonate in the approximate range of 110-150 ppm. The presence and position of the nitro group affect the chemical shifts of the ring carbons. nih.gov The carbon of the methanol (B129727) group (-CH₂OH) would be found in the more upfield region of the spectrum. The complete assignment of ¹H and ¹³C signals is often achieved using two-dimensional NMR techniques. arabjchem.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: The following are predicted values based on analyses of similar benzimidazole structures. Actual experimental values may vary.
¹H NMR (in DMSO-d₆)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (imidazole) | ~12.5 - 13.0 | Broad Singlet |
| Aromatic C-H | ~7.5 - 8.5 | Multiplet/Singlet |
| -CH₂- (methanol) | ~4.5 - 5.0 | Singlet/Doublet |
¹³C NMR (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C=N | ~150 - 155 |
| Aromatic C-NO₂ | ~140 - 145 |
| Aromatic C-H/C-C | ~110 - 140 |
| -CH₂OH | ~55 - 65 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of the molecule, respectively.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within "this compound." The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the methanol group and the N-H stretching of the imidazole (B134444) ring. The presence of the nitro group is confirmed by two strong absorption bands: one for the asymmetric stretching vibration around 1500-1550 cm⁻¹ and another for the symmetric stretching vibration near 1340-1380 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the benzimidazole ring are observed in the 1450-1650 cm⁻¹ region.
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Aromatic systems like benzimidazole exhibit characteristic absorption bands in the UV region, typically arising from π→π* transitions. The spectrum of "this compound" in a solvent like methanol would likely display strong absorption maxima (λmax) in the range of 200-400 nm, characteristic of the conjugated benzimidazole system. researchgate.net
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) / N-H (imidazole) | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C, C=N (aromatic ring) | Stretching | 1450 - 1650 |
| NO₂ | Asymmetric Stretching | 1500 - 1550 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₈H₇N₃O₃. rsc.org
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule breaks apart into smaller, charged fragments. The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or related fragments like NO or O. nih.gov For "this compound," characteristic fragmentation pathways would likely involve the loss of the hydroxymethyl group, water, and fragments from the nitro group, providing further confirmation of the molecule's structure.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight (Monoisotopic) | 193.049 g/mol |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and intermolecular interactions, such as hydrogen bonding. mdpi.com
While the specific crystal structure of "this compound" is not detailed in the provided results, analysis of closely related compounds like 1-Methyl-6-nitro-1H-benzimidazole provides a strong model for its expected solid-state characteristics. nih.gov The benzimidazole ring system is expected to be essentially planar. The nitro group may be slightly twisted out of this plane. nih.gov The crystal packing would likely be dominated by hydrogen bonding involving the N-H group of the imidazole ring and the O-H of the methanol substituent, creating a stable, ordered lattice. mdpi.comnih.gov
Table 4: Representative Crystallographic Data for an Analogous Compound (1-Methyl-6-nitro-1H-benzimidazole)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₇N₃O₂ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| a (Å) | 12.852 | nih.gov |
| b (Å) | 7.043 | nih.gov |
| c (Å) | 17.690 | nih.gov |
Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC, LC-MS, UPLC)
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds.
Thin Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. rsc.org The compound is spotted on a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent system is used as the mobile phase. The retention factor (Rf) value is a characteristic property for a given compound, solvent system, and stationary phase.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution techniques used for both qualitative and quantitative analysis. They are employed to determine the purity of the final compound with high accuracy. The compound is passed through a column under high pressure, and its retention time is a precise identifier.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. bldpharm.com This hyphenated technique allows for the separation of the target compound from impurities, followed by the immediate confirmation of its molecular weight, providing a powerful tool for purity confirmation and analysis of complex mixtures. Column chromatography is the standard method for the purification of the compound on a larger scale. rsc.org
Table 5: Application of Chromatographic Techniques
| Technique | Primary Application | Key Parameter |
|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Retention Factor (Rf) |
| Column Chromatography | Preparative purification | Elution order |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, quantitative purity analysis | Retention Time (RT) |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster, higher-resolution analysis than HPLC | Retention Time (RT) |
Computational Chemistry and Theoretical Investigations of 6 Nitro 1h Benzo D Imidazol 4 Yl Methanol
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is crucial for understanding how a ligand, such as (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol or its analogs, might interact with a biological target, typically a protein or enzyme.
Docking studies on related benzimidazole (B57391) derivatives have shown that these compounds can effectively bind to the active sites of various enzymes. For instance, studies on other nitroimidazole derivatives have been conducted to evaluate their binding affinity against specific protein targets. researchgate.net The primary goal of these simulations is to calculate the binding energy, which indicates the strength of the interaction. A lower, more negative binding energy generally suggests a more stable and potent ligand-target complex. arabjchem.org
Key interactions often observed in docking studies of benzimidazole compounds include:
Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the N-H group and the hydroxyl group of the methanol (B129727) substituent can act as hydrogen bond donors.
Pi-Pi Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site.
Hydrophobic Interactions: The benzene (B151609) part of the benzimidazole core can form hydrophobic interactions with nonpolar residues.
While specific docking studies for this compound are not extensively documented in publicly available literature, data from analogous compounds provide a predictive framework for its potential interactions.
Table 1: Representative Binding Energies of Substituted Imidazole Derivatives from Molecular Docking Studies
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Nitroimidazole Analogues | Various bacterial/cancer proteins | -7.0 to -9.5 | PHE, TYR, LYS, ARG |
| Benzimidazole Derivatives | α-Amylase / α-Glucosidase | -6.5 to -8.8 | ASP, GLU, HIS |
Note: This table is illustrative and compiled from studies on related imidazole and benzimidazole derivatives to suggest potential interaction profiles for this compound.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netmdpi.com These calculations provide fundamental information about the molecule's geometry, charge distribution, and orbital energies, which are critical for understanding its reactivity and intermolecular interactions.
For this compound, key parameters derived from quantum chemical calculations would include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the nitro group would be expected to be a region of high negative potential.
Atomic Charges: These calculations determine the partial charge on each atom, helping to identify sites for electrostatic interactions and hydrogen bonding.
DFT studies on similar benzimidazole structures reveal how substituents like the nitro group can significantly influence the electronic properties of the entire molecule. researchgate.net The electron-withdrawing nature of the nitro group affects the charge distribution on the benzimidazole ring system, which in turn influences its binding capabilities with biological targets.
Structure-Activity Relationship (SAR) Analysis through In Silico Modeling
Structure-Activity Relationship (SAR) analysis aims to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.net In silico SAR is often explored through Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. nih.govscispace.com
A QSAR study on a series of benzimidazole derivatives would involve calculating various molecular descriptors for each compound, such as:
Topological Descriptors: Related to the 2D structure and connectivity of atoms.
Geometrical Descriptors: Related to the 3D shape and size of the molecule.
Electronic Descriptors: Such as dipole moment and atomic charges, often derived from quantum calculations.
Hydrophobic Descriptors: Like the partition coefficient (logP), which measures lipophilicity.
By building a statistical model, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com For derivatives of this compound, an SAR analysis might reveal that:
The position and nature of the nitro group are critical for activity.
Modifications to the methanol group (e.g., converting it to an ether or ester) could enhance or decrease potency.
Substitutions at the N-1 position of the imidazole ring could influence binding affinity and selectivity. nih.gov
These models help rationalize the activity of existing compounds and provide a roadmap for designing new molecules with improved properties. researchgate.netnih.gov
Conformational Analysis and Energetic Profiles of Derivatives
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them. This is particularly important for flexible molecules, such as this compound, due to the rotatable bond between the benzimidazole ring and the methanol group.
Computational methods can be used to perform a systematic search of the conformational space to identify the most stable structures. The results are often visualized using a Ramachandran-like plot or a potential energy surface, which shows the relative energy of different conformations.
For derivatives of this compound, conformational analysis can help to:
Determine the preferred spatial arrangement of key functional groups.
Identify the "bioactive conformation," which is the specific shape the molecule adopts when it binds to its biological target.
By analyzing the energetic profiles of different conformations, researchers can design derivatives that are pre-organized into the bioactive shape, potentially leading to higher binding affinity and improved therapeutic efficacy.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
Research on Biological Activities and Mechanistic Insights
Evaluation of Antioxidant Potential and Free Radical Scavenging Mechanisms
Nitrobenzimidazole derivatives have been the subject of investigations into their potential as antioxidant agents. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and reduce oxidizing agents. Standard in vitro chemical assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly employed for this purpose. researchgate.netnih.govjmp.ir
The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.gov The FRAP assay, on the other hand, assesses the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺). nih.gov
Studies on various benzimidazole (B57391) derivatives have shown that their antioxidant activity is significantly influenced by the nature and position of substituents on the benzimidazole core. nih.gov For instance, the presence of phenolic hydroxy groups on the arylidene moiety of benzimidazole hydrazones has been shown to be crucial for high antioxidant activity. Research indicates that compounds with at least two hydroxy groups demonstrate enhanced radical scavenging capabilities. nih.gov While specific data for (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol is not extensively detailed in the available literature, the general antioxidant potential of the benzimidazole class suggests this is a viable area for further research.
Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives This table is representative of data found for the broader class of benzimidazole derivatives.
| Compound Derivative | DPPH Scavenging Activity (% Inhibition) | FRAP Assay (µmol TE/g) | Reference |
|---|---|---|---|
| 2-Aryl-benzimidazole | Variable, substituent-dependent | Variable, substituent-dependent | researchgate.net |
| Benzimidazole hydrazone with 2,4-dihydroxy substitution | High | High | nih.gov |
| Benzimidazole hydrazone with 4-hydroxy substitution | Moderate | Moderate | nih.gov |
Investigations into Vasorelaxant Properties in Ex-Vivo Biological Models
Research has been conducted on the vasorelaxant effects of 5-nitro benzimidazole derivatives using ex-vivo models, such as isolated rat aorta rings pre-contracted with phenylephrine. scholarsresearchlibrary.comscholarsresearchlibrary.com These studies aim to understand the potential of these compounds in modulating vascular tone, a key factor in cardiovascular conditions like hypertension.
In one study, a series of twenty substituted 5-nitro benzimidazole derivatives were synthesized and evaluated for their vasorelaxant activity. scholarsresearchlibrary.com The results indicated that several compounds exhibited significant vasorelaxant potency, with some showing half-maximal effective concentrations (EC50) below 30 µM. scholarsresearchlibrary.comscholarsresearchlibrary.com The relaxation effect was observed to be more pronounced in endothelium-intact aorta compared to endothelium-denuded aorta, suggesting that the mechanism of action is at least partially dependent on endothelium-derived factors. scholarsresearchlibrary.com Potential pathways for this vasorelaxant effect include the involvement of cyclooxygenase, endothelium-dependent hyperpolarization factor (EDHF), or nitric oxide synthase pathways. scholarsresearchlibrary.com
Table 2: Ex-Vivo Vasorelaxant Activity of Selected 5-Nitro Benzimidazole Derivatives Data extracted from studies on rat aorta rings pre-contracted with phenylephrine.
| Compound ID | EC50 (µM) with Endothelium | Emax (%) with Endothelium | Reference |
|---|---|---|---|
| BDZ3 | 22.48 ± 5.80 | 95.34 ± 5.63 | scholarsresearchlibrary.com |
| BDZ6 | 25.99 ± 4.37 | 92.47 ± 7.21 | scholarsresearchlibrary.com |
| BDZ12 | 28.45 ± 6.13 | 90.15 ± 6.49 | scholarsresearchlibrary.com |
| BDZ18 | 29.17 ± 5.24 | 88.92 ± 8.11 | scholarsresearchlibrary.com |
| BDZ20 | 26.73 ± 4.98 | 91.88 ± 7.53 | scholarsresearchlibrary.com |
Studies on Anti-inflammatory Effects
Benzimidazole derivatives are recognized for their potential anti-inflammatory activities. nih.govrjptonline.org Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory effects of benzimidazoles are thought to be mediated through the inhibition of various inflammatory pathways and enzymes.
Structure-activity relationship (SAR) studies have provided insights into the features that contribute to the anti-inflammatory potential of these compounds. It has been observed that substitution at various positions on the benzimidazole scaffold significantly influences activity. mdpi.com For example, the presence of an electron-withdrawing nitro (-NO2) group can result in moderate anti-inflammatory activity. mdpi.com One study reported that a tetrahydropyrimido[1,6-a]benzimidazol-1(2H)–thione derivative with a nitro group showed anti-inflammatory activity comparable to ibuprofen (B1674241) in a carrageenan-induced paw edema model. mdpi.com Another study found that benzimidazole derivatives possessing both electron-donating and electron-withdrawing groups in their side chains exhibited potent anti-inflammatory effects. rjptonline.org The in vitro anti-inflammatory activity is often assessed using methods like the albumin denaturation assay, which measures the inhibition of heat-induced protein denaturation. biotech-asia.org
Exploration of Enzyme Inhibitory Activities (e.g., α-glucosidase)
The inhibition of enzymes involved in metabolic pathways is a key strategy for treating various diseases. Benzimidazole derivatives have been explored as inhibitors of several enzymes, with α-glucosidase being a notable target. researchgate.net α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical aspect of managing type 2 diabetes mellitus. researchgate.net
Numerous studies have reported the synthesis and evaluation of benzimidazole derivatives as α-glucosidase inhibitors. researchgate.netresearchgate.net For instance, a series of newly synthesized benzimidazole hydrazone derivatives were evaluated for their inhibitory activity against yeast α-glucosidase, with some compounds showing IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose. researchgate.net Molecular docking studies are often used in conjunction with in vitro assays to understand the interactions between the inhibitors and the active site of the enzyme, aiding in the design of more potent compounds. researchgate.net
Table 4: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives This table is a compilation of representative data for the benzimidazole class.
| Compound Class/Derivative | IC50 Value (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |
|---|---|---|---|
| Benzimidazole Hydrazone Derivatives | 8.40 - 179.71 | Not specified in abstract | researchgate.net |
| 2-Substituted Benzimidazoles | Notable inhibitory activity | Not specified in abstract | researchgate.net |
| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides (for comparison) | Potent, some more than acarbose | Variable | nih.gov |
In Vitro Anticancer and Antiparasitic Activity Research
The benzimidazole and nitroimidazole scaffolds are prominent in the development of agents to combat cancer and parasitic diseases. nih.govopenmedicinalchemistryjournal.comnih.govedgccjournal.org
Anticancer Activity: Nitroimidazole and benzimidazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines. openmedicinalchemistryjournal.comnih.gov For example, N-alkyl-nitroimidazole compounds have shown greater activity against breast cancer than lung cancer cell lines. openmedicinalchemistryjournal.com A series of N-substituted 6-nitro-1H-benzimidazole derivatives were synthesized and showed potent anticancer activity against cell lines such as HepG2 (liver), MDA-MB-231 (breast), and MCF7 (breast), with IC50 values in the low micromolar range. nih.govresearchgate.net The mechanism of anticancer action for these compounds can be diverse, including the inhibition of crucial enzymes like human topoisomerase I or protein kinases. nih.govmdpi.com
Antiparasitic Activity: Nitro- and benzimidazole derivatives have been extensively studied for their efficacy against protozoan parasites like Toxoplasma gondii and Leishmania major. nih.govedgccjournal.orgnih.gov
Toxoplasma gondii : This parasite is the causative agent of toxoplasmosis. In vitro studies have shown that 2-nitroimidazole (B3424786) exhibits potent anti-tachyzoite activity, with an IC50 value of 5.43 µM. nih.govnih.govbrieflands.com Research suggests that these compounds can inhibit parasite replication and induce apoptosis in tachyzoites. nih.govnih.gov
Leishmania major : This parasite causes cutaneous leishmaniasis. Benzimidazole derivatives have been identified as a promising class of compounds against Leishmania species. nih.govnih.gov They can act by inhibiting essential parasite enzymes. Virtual screening and in vitro assays have identified benzimidazole derivatives with significant leishmanicidal activity, with some compounds showing IC50 values in the low micromolar range against L. mexicana promastigotes. mdpi.com Silver complexes of benzimidazole derivatives have also shown significant activity against L. major promastigotes. researchgate.net
Table 5: In Vitro Anticancer and Antiparasitic Activity of Selected Nitro- and Benzimidazole Derivatives This table compiles representative IC50/GI50 values from various studies.
| Compound Class/Derivative | Target | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| N-substituted 6-nitro-1H-benzimidazole | HepG2, MDA-MB-231, MCF7 (Cancer) | 1.84 - 10.28 (µg/mL) | nih.gov |
| N-methyl-nitroimidazole | A549, MDA-MB231 (Cancer) | LC50 values reported | openmedicinalchemistryjournal.com |
| 1H-Benzo[d]imidazole derivatives | Various Cancer Cell Lines | 0.16 - 3.6 | nih.gov |
| 2-Nitroimidazole | Toxoplasma gondii | 5.43 | nih.govnih.gov |
| Benzimidazole derivative (E2) | Leishmania mexicana | 4.04 | mdpi.com |
| Benzimidazolium silver complex (3e) | Leishmania major | 5.5 (µg/mL) | researchgate.net |
Applications in Advanced Materials and Chemical Intermediates
Utilization of Nitrobenzimidazole Derivatives in Polymer Chemistry and Membrane Technology
Nitrobenzimidazole derivatives are precursors to a class of high-performance polymers known as polybenzimidazoles (PBIs). These aromatic polymers are noted for their exceptional thermal and chemical stability, making them suitable for demanding applications. taylorfrancis.com One of the most significant applications of PBI-based materials is in the fabrication of polymer electrolyte membranes for fuel cells, particularly Direct Methanol (B129727) Fuel Cells (DMFCs).
In DMFCs, the membrane's function is to conduct protons while preventing the crossover of methanol from the anode to the cathode. PBI membranes exhibit low methanol crossover and good performance stability, especially at elevated temperatures. taylorfrancis.comresearchgate.net The properties of these polymers can be tailored by modifying the monomer units. The incorporation of functional groups, such as the nitro group found in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol, can influence the polymer's characteristics. For instance, the nitro group can be chemically modified or may affect the polymer's solubility, thermal behavior, and interaction with other components in a composite membrane. While aromatic polybenzimidazoles have limitations in processing due to their poor solubility in common organic solvents, their outstanding properties continue to drive research into their use for gas separation and fuel cell applications. taylorfrancis.com
| Polymer Class | Key Derivative | Application | Key Properties |
| Polybenzimidazoles (PBIs) | Aromatic Benzimidazoles | Polymer Electrolyte Membranes | High thermal stability, High chemical stability, Low methanol crossover |
| Acid-Base Blend Membranes | Polysulfone with Benzotriazole | Direct Methanol Fuel Cells (DMFCs) | High proton conductivity, Reduced methanol crossover, Improved stability |
Role as Precursors and Synthons in the Synthesis of Complex Heterocyclic Compounds
The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry and organic synthesis, appearing in numerous clinically used drugs. walshmedicalmedia.comnih.gov The presence of a nitro group, as in this compound, provides a versatile chemical handle for further synthetic transformations. The nitro group can be reduced to an amine, which can then participate in a wide array of reactions to build more complex molecular architectures.
Nitrobenzimidazole derivatives serve as key starting materials (synthons) for a variety of heterocyclic compounds. nih.gov For example, they are used in condensation reactions with aldehydes and other reagents to create larger, polycyclic systems. nih.govacs.org The synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives has been demonstrated through reactions with various substituted halides. nih.gov Furthermore, complex mannich bases have been prepared starting from 6-nitro-1H-benzo[d]imidazole structures, showcasing their utility as foundational molecules in multi-step syntheses. researchgate.net The inherent reactivity of the nitro group and the benzimidazole core allows chemists to construct diverse libraries of compounds for various applications, including drug discovery. walshmedicalmedia.comresearchgate.net
| Starting Material | Reaction Type | Product Class |
| 4-Nitro-o-phenylenediamine (B140028) | Condensation with aldehydes | 6-Nitro-1H-benzimidazole derivatives |
| 6-Nitro-1H-benzimidazole | Reaction with substituted halides | N-substituted 6-nitro-1H-benzimidazoles |
| 6-Nitro-1H-benzimidazole derivative | Mannich reaction | Complex mannich bases |
Applications as Chemical Reagents and Analytical Probes in Research
The unique electronic and structural features of nitrobenzimidazole derivatives make them suitable for use as specialized chemical reagents and analytical probes. The benzimidazole moiety can act as a ligand for metal ions, and the photophysical properties of the molecule can be modulated by the nitro group and other substituents.
This has led to the development of benzimidazole-based fluorescent probes for the detection of specific ions. For instance, a benzimidazole derivative has been synthesized that can selectively recognize phosphate (B84403) and iron ions in an aqueous medium, demonstrating its potential as a chemosensor. rsc.org In a different application, a complex nitro-containing imidazole (B134444) derivative was used as a spectrophotometric reagent for the quantitative determination of cadmium ions. researchgate.net
Beyond ion detection, these compounds are valuable tools in biochemical research. Various 6-nitrobenzimidazole derivatives have been synthesized and screened for their ability to inhibit enzymes, such as phosphodiesterases, which is crucial for understanding biological pathways and for the early stages of drug development. researchgate.net Similarly, 5-nitro benzimidazole derivatives have been designed and evaluated as antagonists for the angiotensin II type 1 (AT1) receptor, highlighting their role as molecular probes to investigate biological targets and as potential leads for antihypertensive drugs. nih.gov
| Derivative Type | Application | Target | Detection Method |
| Benzimidazole derivative | Fluorescent Probe | Phosphate (PO₄³⁻) and Iron (Fe³⁺) ions | Fluorescence Spectroscopy |
| 2-[(Nitro-benzothiazolyl)azo]-diphenyl imidazole | Analytical Reagent | Cadmium (Cd²⁺) ion | Spectrophotometry |
| 6-Nitrobenzimidazole derivatives | Enzyme Inhibitor Screening | Phosphodiesterases (NPPs) | In vitro assays |
| 5-Nitro benzimidazole derivatives | Receptor Antagonist | Angiotensin II Type 1 (AT1) Receptor | Radioligand binding assays |
Future Perspectives and Emerging Research Areas
Development of Novel and Sustainable Synthetic Pathways for Substituted Benzimidazoles
The synthesis of benzimidazole (B57391) derivatives is a mature field, yet significant opportunities exist for the development of more sustainable and efficient methodologies. mdpi.comeprajournals.com Traditional methods often rely on harsh reaction conditions, such as high temperatures and strong acids, which can lead to poor yields and significant waste. elsevierpure.com Modern research is increasingly focused on green chemistry principles to address these limitations.
Key areas of development include:
Catalytic Systems: The use of transition metal catalysts, including those in nanoform, is becoming more prevalent. elsevierpure.com Catalysts based on iron, copper, and cobalt have been shown to facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids under milder conditions. arabjchem.orgtandfonline.com For instance, copper ferrite (B1171679) nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of 2-substituted benzimidazoles. tandfonline.com
Green Solvents and Solvent-Free Reactions: A major push is underway to replace conventional organic solvents with more environmentally benign alternatives. Deep eutectic solvents (DES) are emerging as effective and recyclable reaction media. nih.gov Furthermore, solvent-free reactions, sometimes facilitated by microwave irradiation or solid catalysts, offer a path to significantly reduce waste and energy consumption. eprajournals.com
Photocatalysis: Harnessing light energy to drive chemical reactions is a promising sustainable strategy. Recent studies have demonstrated the feasibility of photocatalytic synthesis of benzimidazoles from nitro compounds and ethanol, where a TiO2-based photocatalyst can facilitate both the reduction of the nitro group and the cyclization to form the benzimidazole ring. rawdatalibrary.net
These advancements aim to create more atom-economical, energy-efficient, and environmentally friendly routes to produce a diverse library of substituted benzimidazoles, including (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol.
| Synthetic Approach | Catalyst/Medium | Key Advantages |
| Nanocatalysis | Magnetic Nanoparticles (e.g., CuFe2O4, CoFe2O4) | High activity, easy separation and recovery, reusability. tandfonline.com |
| Green Solvents | Deep Eutectic Solvents (DES) | Eco-friendly, recyclable, can act as both solvent and catalyst. nih.gov |
| Solvent-Free | Solid catalysts, Microwave irradiation | Reduced waste, faster reaction times, energy efficiency. eprajournals.com |
| Photocatalysis | Metal-doped TiO2 | Uses renewable energy (light), sustainable feedstocks. rawdatalibrary.net |
Advanced Computational Approaches for Structure-Based Design and Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. For benzimidazole derivatives, these approaches accelerate the identification of promising candidates and provide deep insights into their interactions at a molecular level.
Emerging computational trends include:
Structure-Based Drug Design (SBDD): By utilizing the three-dimensional structures of biological targets (e.g., enzymes, receptors), SBDD allows for the design of highly potent and selective inhibitors. nih.govnih.gov For example, novel benzimidazole derivatives have been developed as inhibitors of Peptidyl-prolyl cis/trans isomerase (Pin1) and Dipeptidyl peptidase IV (DPP-IV) through iterative cycles of computational modeling, synthesis, and biological testing. nih.govnih.gov
Property Prediction and ADMET Profiling: Computational models are increasingly used to predict the physicochemical properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds. researchgate.net This in silico screening helps to identify candidates with favorable drug-like properties early in the discovery process, reducing the time and cost associated with experimental studies.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are employed to understand the electronic structure of molecules. researchgate.net These calculations can rationalize observed activities, such as the antioxidative potential of benzimidazole-2-carboxamides, by analyzing the stability of radical species formed during the process. researchgate.net
For this compound, these computational tools can be used to predict its binding affinity to various biological targets, understand the role of its specific substituents, and guide the design of new analogs with improved efficacy and safety profiles.
| Computational Method | Application in Benzimidazole Research | Example |
| Molecular Docking | Predicting binding modes and affinities to protein targets. | Identifying potential inhibitors for urease and α-glucosidase. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes. | Assessing the stability of benzimidazole derivatives in the active site of enzymes. researchgate.net |
| DFT Calculations | Rationalizing electronic properties and reaction mechanisms. | Explaining the antioxidative capacity of hydroxy-substituted benzothiazoles. researchgate.net |
| QSAR/ADMET Prediction | Modeling the relationship between structure and activity/toxicity. | Screening for compounds with good bioavailability and low toxicity. researchgate.net |
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
The benzimidazole core is a "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide spectrum of activities, including anthelmintic, antiulcer, and antihypertensive effects. wikipedia.orgnih.gov The presence of a nitro group in this compound is particularly significant, as nitroaromatic compounds are known to possess unique mechanisms of action, often involving bioreduction. oup.comnih.gov
Future research will likely focus on:
Identifying Novel Protein Targets: High-throughput screening and chemoproteomics can uncover previously unknown biological targets for nitrobenzimidazole derivatives. This could expand their therapeutic applications beyond established areas. For instance, benzimidazoles have been investigated as inhibitors of enzymes like tryptophan hydroxylase and as antagonists for the angiotensin II type 1 receptor. acs.orgnih.gov
Understanding the Role of the Nitro Group: The nitro group can act as both a pharmacophore and a toxicophore. nih.gov Its biological effects are often mediated by enzymatic reduction to reactive intermediates, such as nitroso and hydroxylamino species, which can interact with cellular macromolecules. oup.com A key research area is to elucidate these reductive activation pathways and understand how they contribute to both therapeutic efficacy (e.g., antimicrobial, anticancer) and potential toxicity. oup.comnih.gov
Overcoming Drug Resistance: As resistance to existing drugs grows, there is a critical need for new agents with novel mechanisms. Nitro-containing compounds, like the nitroimidazoles used against anaerobic bacteria and protozoa, can be effective against resistant strains. nih.gov Investigating the potential of this compound and its analogs against drug-resistant pathogens and cancer cells is a promising avenue.
| Compound Class | Biological Target/Mechanism | Therapeutic Potential |
| Nitrobenzimidazoles | Angiotensin II Type 1 (AT1) Receptor | Antihypertensive. nih.gov |
| Nitrobenzimidazoles | Phosphodiesterase Inhibition | Various, depending on isoform. researchgate.net |
| Nitroaromatics (general) | Reductive activation by cellular reductases | Antimicrobial, Anticancer (hypoxic tumors). oup.comnih.gov |
| Substituted Benzimidazoles | Tryptophan Hydroxylase (TPH) | Neurological and metabolic disorders. acs.org |
Integration into Supramolecular Chemistry and Nanomaterials Research
Beyond pharmacology, the unique structural and electronic properties of benzimidazoles make them attractive building blocks for advanced materials. benthamdirect.com Their ability to participate in hydrogen bonding, π-π stacking, and metal coordination allows for the construction of complex, self-assembled architectures. mdpi.comresearchgate.net
Emerging applications in this domain include:
Supramolecular Gels: Benzimidazole derivatives can act as gelators, forming stimuli-responsive "smart" materials. benthamdirect.com These gels, held together by noncovalent interactions, can respond to external stimuli like ions, pH, or light, making them suitable for applications in sensing, drug delivery, and water purification. benthamdirect.com
Metal-Organic Frameworks (MOFs): The imidazole (B134444) portion of the benzimidazole scaffold can coordinate with metal ions to form highly ordered, porous structures known as MOFs. researchgate.net These materials have potential applications in gas storage, catalysis, and separation technologies.
Nanotechnology: Benzimidazoles are being integrated into the field of nanotechnology in various ways. They can be used in the synthesis of nanoparticles, acting as capping or stabilizing agents. biointerfaceresearch.comresearchgate.net Conversely, nanoparticles can be used as catalysts for the synthesis of benzimidazoles. tandfonline.combiointerfaceresearch.com Furthermore, benzimidazole-containing polymers are being explored for creating nanostructured membranes and composites. biointerfaceresearch.comresearchgate.net
The specific substituents on this compound—the nitro group (electron-withdrawing) and the hydroxymethyl group (capable of hydrogen bonding)—could be exploited to direct the self-assembly of novel supramolecular structures and to functionalize nanomaterials with unique electronic or recognition properties.
Q & A
Basic: What are the recommended synthetic routes for (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as:
- TDAE Methodology : Reacting nitroimidazole derivatives with chloromethyl intermediates in the presence of tetrakis(dimethylamino)ethylene (TDAE) to introduce hydroxyl groups .
- Dipolar Cycloaddition : Using azide-alkyne click chemistry to functionalize the benzimidazole core, followed by nitro-group introduction .
- Optimization via Factorial Design : Systematic variation of parameters (e.g., temperature, solvent ratios, catalyst loading) to maximize yield. For example, methanol:water (9:1) solvent systems improve solubility and reduce byproducts .
Advanced: How can computational methods like DFT predict the electronic properties of this compound, and how do these predictions compare with experimental data?
Methodological Answer:
- DFT Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution to predict reactivity and stability .
- Validation : Compare computed UV-Vis spectra with experimental data to assess accuracy. Discrepancies may arise from solvent effects or approximations in DFT functionals .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves complex proton-proton and carbon-proton correlations, particularly for distinguishing nitro and hydroxyl substituents on the benzimidazole ring .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns in crystalline forms .
Advanced: How can researchers address discrepancies between theoretical calculations and experimental results in characterization?
Methodological Answer:
- Hybrid Approaches : Combine DFT with molecular dynamics (MD) simulations to account for solvent interactions or crystal packing effects not modeled in DFT .
- AI-Driven Analysis : Use machine learning (e.g., COMSOL Multiphysics) to refine computational models based on experimental outliers .
Advanced: What strategies are effective for analyzing biological activity and structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities. For example, nitro groups may enhance interactions with hydrophobic binding pockets .
- In Vitro Assays : Test cytotoxicity and enzyme inhibition in controlled cell lines, using dose-response curves to quantify potency .
Basic: How do solvent systems and purification methods impact isolation and purity?
Methodological Answer:
- Solvent Selection : Methanol:water (9:1) enhances solubility of polar intermediates, while acetone removes hydrophobic impurities .
- Membrane Separation : Tangential flow filtration (TFF) isolates high-purity product by excluding low-MW byproducts .
Advanced: What factorial design approaches optimize multi-variable synthesis parameters?
Methodological Answer:
- Full Factorial Design : Vary temperature (25–80°C), reaction time (2–24 h), and catalyst concentration (1–5 mol%) in a matrix to identify optimal conditions .
- Response Surface Methodology (RSM) : Model non-linear interactions between variables to predict yield maxima .
Advanced: How can reaction kinetics and mechanistic studies elucidate formation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
